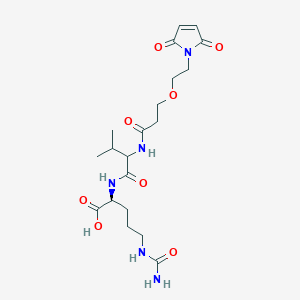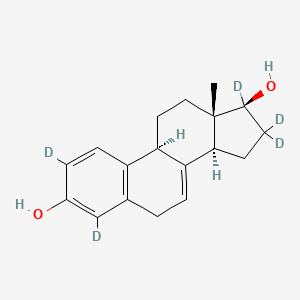
alpha-Dihydroequilin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Dihydroequilin-d5: is a deuterated form of alpha-Dihydroequilin, a naturally occurring steroidal estrogen found in horses. This compound is closely related to equilin, equilenin, and 17α-estradiol . The deuterated form, this compound, is used primarily in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Dihydroequilin-d5 involves the incorporation of deuterium atoms into the alpha-Dihydroequilin molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to handle deuterium and ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Dihydroequilin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled temperature conditions.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Alpha-Dihydroequilin-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and metabolism of steroidal estrogens in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of estrogenic compounds.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of estrogenic products.
Mecanismo De Acción
Alpha-Dihydroequilin-d5 exerts its effects by binding to estrogen receptors in target tissues. The binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This process involves several molecular pathways, including the activation of the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which regulate various physiological processes such as cell growth, differentiation, and reproduction .
Comparación Con Compuestos Similares
Alpha-Dihydroequilin-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Similar compounds include:
Beta-Dihydroequilin-d5: Another deuterated form of dihydroequilin with similar applications but different structural properties.
Equilin: A naturally occurring estrogen found in horses, closely related to alpha-Dihydroequilin.
Equilenin: Another estrogenic compound with similar biological activities.
17α-Estradiol: A potent estrogen with significant physiological effects.
These compounds share similar estrogenic properties but differ in their molecular structures and specific applications.
Propiedades
Fórmula molecular |
C18H22O2 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
(9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i3D,7D2,10D,17D |
Clave InChI |
NLLMJANWPUQQTA-FAQOVSBASA-N |
SMILES isomérico |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C)C(=C1O)[2H] |
SMILES canónico |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



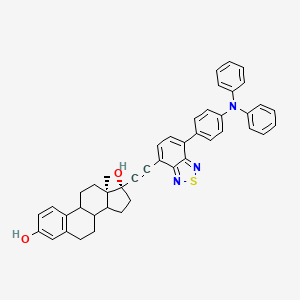
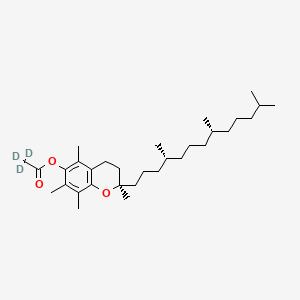
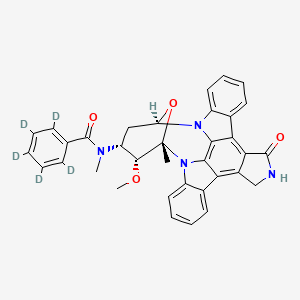
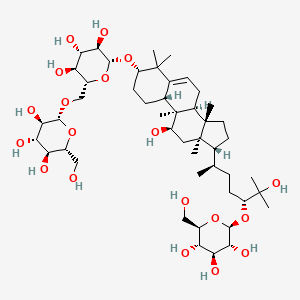
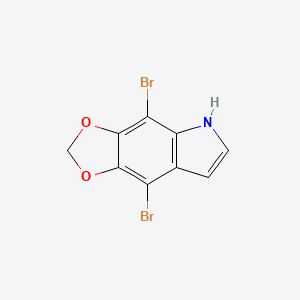
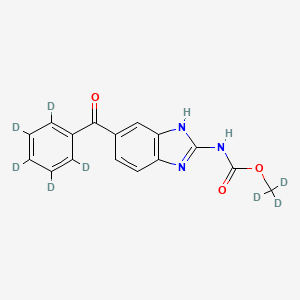
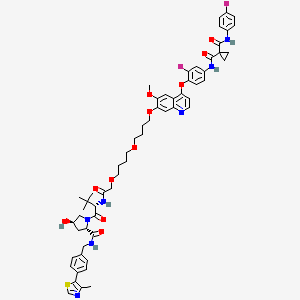
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
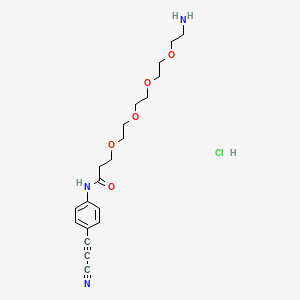
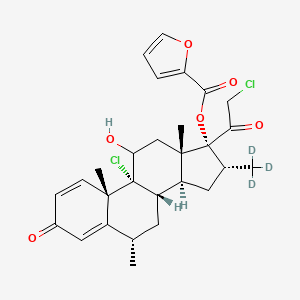
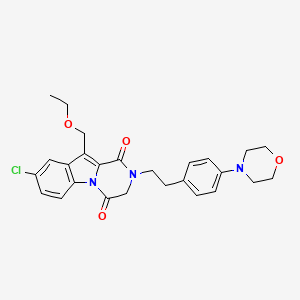
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
